4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic compound with potential applications in various fields including chemistry, biology, and medicine. The structure of this molecule comprises multiple functional groups, making it highly versatile for chemical reactions and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving several key intermediates. The synthetic route may start with the preparation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine, which is then reacted with appropriate reagents to form the piperidinyl and benzonitrile moieties. Each step requires specific reaction conditions, such as controlled temperature, pH, and the presence of catalysts or solvents.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzonitrile would likely involve optimized batch or continuous flow processes to ensure high yield and purity. This might include automated monitoring and control systems to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions such as:
Oxidation: Converting functional groups into more oxidized forms.
Reduction: Reducing functional groups to their less oxidized counterparts.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Involves reagents like alkyl halides or acids under different conditions (e.g., acidic, basic, or neutral).
Major Products:
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, providing pathways to explore new chemical reactions and properties.
Biology: It may interact with biological macromolecules, making it useful for studying biochemical pathways and mechanisms.
Medicine: Given its structural diversity, it could be explored as a potential pharmaceutical lead compound for developing new drugs.
Industry: The compound's versatility allows for its use in producing specialty chemicals, materials, or intermediates in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites or altering the conformation of target molecules, ultimately influencing biological functions or chemical reactions.
Comparison with Similar Compounds
4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzamide
4-(3-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)benzyl alcohol
These compounds share a similar core structure but differ in functional groups, impacting their chemical and biological properties.
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Properties
IUPAC Name |
4-[3-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-13-20(14-22(27)24(16)2)28-19-9-11-25(12-10-19)21(26)8-7-17-3-5-18(15-23)6-4-17/h3-6,13-14,19H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAXGHAGSHBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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